Lactulose is a synthetic disaccharide derivative of lactose that is most commonly used as a laxative agent despite also being formally indicated to serve as an adjunct therapy in treating portal-systemic encephalopathy (PSE). Despite being first synthesized in 1929, investigations regarding its possible use as a laxative for the treatment of chronic constipation did not occur until the 1960s and its first clinical use for treating PSE was not until 1966. Nevertheless, although lactulose received formal FDA approval in 1977 and has since become a readily available generic and brand-name non-prescription medication listed on the World Health Organization's List of Essential Medicines as one of the most effective and safe medicines employed in a health system, data regarding its optimal place in therapy is often ambiguous. Especially considering the use of lactulose as a laxative is typically only considered after lifestyle and dietary modifications fail and the fact that lactulose therapy cannot be ethically withheld from patients diagnosed with PSE in a placebo study, the substance may just be one of many options available for treating constipation and its efficacy in managing PSE may never be formally confirmed or refuted via clinical investigation.

Lactulose is an Osmotic Laxative. The mechanism of action of lactulose is as an Osmotic Activity, and Acidifying Activity. The physiologic effect of lactulose is by means of Stimulation Large Intestine Fluid/Electrolyte Secretion.

Lactulose is a disaccharide (sugar) synthesized from fructose and galactose, Lactulose is used to treat constipation and some liver diseases. Nondigestible in mammals, lactulose passes unabsorbed down to the large intestine where resident bacteria consume it and produce lactic, acetic, and formic acids, which draw fluid into the bowel to soften the stool (laxative effect). Acidification of the colon contents attracts ammonia from the bloodstream, assisting stool excretion; helpful in liver failure when ammonia cannot be detoxified. (NCI04)

A synthetic disaccharide used in the treatment of constipation and hepatic encephalopathy. It has also been used in the diagnosis of gastrointestinal disorders. (From Martindale, The Extra Pharmacopoeia, 30th ed, p887)

Lactulose

CAS No.: 58166-24-8

Cat. No.: VC14463033

Molecular Formula: C12H22O11

Molecular Weight: 342.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58166-24-8 |

|---|---|

| Molecular Formula | C12H22O11 |

| Molecular Weight | 342.30 g/mol |

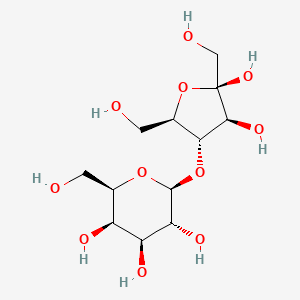

| IUPAC Name | (2S,3R,4S,5R,6R)-2-[(2R,3S,4S,5R)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11+,12-/m1/s1 |

| Standard InChI Key | JCQLYHFGKNRPGE-FCVZTGTOSA-N |

| Isomeric SMILES | C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@]([C@H]2O)(CO)O)CO)O)O)O)O |

| Canonical SMILES | C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O |

| Melting Point | 169 °C |

Introduction

Chemical and Pharmacological Profile of Lactulose

Structural and Biochemical Properties

Lactulose (C₁₂H₂₂O₁₁) is a non-absorbable disaccharide with a molecular weight of 342.3 g/mol. Its structure consists of a β-galactopyranosyl residue linked to fructose, rendering it resistant to mammalian digestive enzymes . This resistance allows lactulose to reach the colon intact, where gut microbiota metabolize it into short-chain fatty acids (SCFAs), hydrogen, and methane .

Pharmacokinetics

-

Absorption: Less than 3% of orally administered lactulose is absorbed in the small intestine .

-

Metabolism: Colonic bacteria hydrolyze lactulose into SCFAs (e.g., lactic, acetic, and formic acids), which acidify the colonic lumen (pH 4.0–5.0) .

-

Excretion: Over 95% is excreted unchanged in feces, with minimal systemic absorption .

Table 1: Key Pharmacokinetic Parameters of Lactulose

| Parameter | Value | Source |

|---|---|---|

| Bioavailability | <3% | DrugBank |

| Half-life | Not applicable (minimal absorption) | DrugBank |

| Primary Metabolites | SCFAs (lactic, acetic acids) | PMC |

Therapeutic Mechanisms and Clinical Applications

Constipation Management

Lactulose’s osmotic effect draws water into the colon, increasing stool volume and softening consistency. Concurrent gas production from bacterial fermentation stimulates peristalsis, facilitating bowel movements within 24–48 hours . Clinical trials demonstrate a 30–40% improvement in chronic constipation symptoms compared to placebo .

Hepatic Encephalopathy (HE)

Lactulose remains first-line therapy for HE, reducing ammonia levels through three mechanisms:

-

Colonic Acidification: Protonates ammonia (NH₃ → NH₄⁺), trapping it in the colon .

-

Microbiota Modulation: Suppresses urease-producing bacteria (e.g., Proteobacteria) while promoting acid-tolerant species like Bifidobacterium .

-

Gut Barrier Enhancement: Reduces intestinal permeability, limiting systemic ammonia absorption .

A multicenter trial involving 98 cirrhotic patients showed lactulose reduced overt HE incidence by 50% and improved survival rates by 22% .

Table 2: Lactulose Dosing Strategies for HE

| Indication | Initial Dose | Maintenance Dose | Target Outcome |

|---|---|---|---|

| Acute HE | 30–45 mL Q2H | 15–30 mL TID-QID | 2–3 soft stools/day |

| HE Prophylaxis | 15–30 mL BID | 15–30 mL BID | Stool pH ≤6.0 |

Emerging Roles in Metabolic Disorders

Type 2 Diabetes (T2D)

Lactulose’s prebiotic properties alter gut microbiota composition, increasing Akkermansia and Bifidobacterium—genera associated with improved glucose homeostasis . In a crossover study, 8.25 g of lactulose reduced postprandial glucose by 0.53 mmol/L and insulin by 74.6 pmol/L in obese patients . Animal models further show lactulose decreases jejunal glucose absorption by 40% .

Table 3: Impact of Lactulose on Glucose Metabolism in Human Studies

| Study Design | Dose | Population | Key Findings | Source |

|---|---|---|---|---|

| Randomized crossover | 8.25 g | 10 obese patients | ↓ Glucose, ↓ Insulin | PMC |

| 6-day intervention | 15–30 g/day | 10 CHD patients | No change in insulin/glucose | PMC |

Chronic Kidney Disease (CKD)

Lactulose reduces urea and creatinine levels by shifting nitrogen excretion to feces. A trial in 40 CKD patients demonstrated a 15% decrease in serum urea and 20% reduction in urinary β2-microglobulin after lactulose therapy .

Recent Advances and Future Directions

Gut-Liver Axis Modulation

Lactulose enhances gut barrier function by upregulating tight junction proteins (e.g., occludin), reducing bacterial translocation in cirrhosis . Ongoing trials explore its role in non-alcoholic steatohepatitis (NASH).

Oncological Applications

Preliminary studies suggest lactulose binds galectin-3, a protein implicated in tumor metastasis. In vitro models show 30% inhibition of colorectal cancer cell proliferation at 10 mM concentrations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume